molecular formula C14H16N2O2S B4716873 N-Cyclohexyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

N-Cyclohexyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B4716873
M. Wt: 276.36 g/mol
InChI Key: FWDRXAVMCPEUSP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound that features an isoxazole ring, a thiophene ring, and a cyclohexyl group. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the (3+2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne or alkene to form the isoxazole ring. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Cyclohexyl-5-(thiophen-2-yl)isoxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexyl-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The isoxazole ring can interact with biological macromolecules, influencing pathways such as the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
  • N-(3-Carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5-(4-fluorophenyl)isoxazole-3-carboxamide

Uniqueness

N-Cyclohexyl-5-(thiophen-2-yl)isoxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclohexyl group can influence its lipophilicity and binding affinity to biological targets, differentiating it from other isoxazole derivatives .

Properties

IUPAC Name

N-cyclohexyl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-14(15-10-5-2-1-3-6-10)11-9-12(18-16-11)13-7-4-8-19-13/h4,7-10H,1-3,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDRXAVMCPEUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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